molecular formula C8H11BrN2 B6233993 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 1780755-19-2

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B6233993
CAS No.: 1780755-19-2
M. Wt: 215.09 g/mol
InChI Key: FJPKJRBGSOYJEV-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications . This compound, with its unique structure, has garnered interest in the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1-methyl-4,5,6,7-tetrahydro-1H-indazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and biological applications.

Properties

CAS No.

1780755-19-2

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-1-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C8H11BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3

InChI Key

FJPKJRBGSOYJEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)Br

Purity

95

Origin of Product

United States

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